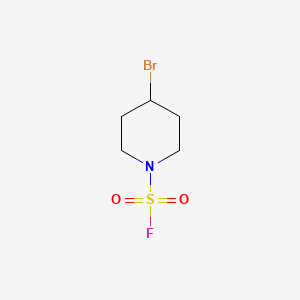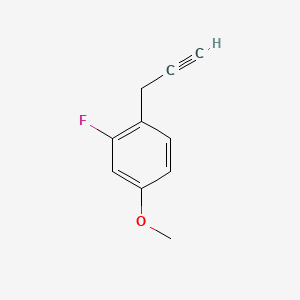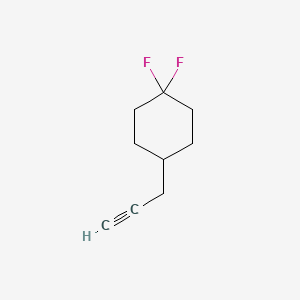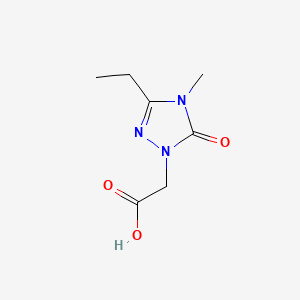
N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine
Descripción general
Descripción
N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine, also known as 6-TFQ, is an organic compound that has been widely studied due to its potential applications in the field of medicinal chemistry. 6-TFQ is a derivative of quinoline, a heterocyclic aromatic compound that is composed of a fused six-membered ring system with two nitrogen atoms at positions 1 and 8. 6-TFQ is a versatile compound that can be used in a variety of synthetic reactions and has been explored for its medicinal properties.
Aplicaciones Científicas De Investigación
Apoptosis Induction in Cancer Treatment
N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine derivatives have been studied for their role in inducing apoptosis in cancer cells. A study discovered N-(3-Acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine, which demonstrated potent activity against cancer cells derived from several human solid tumors (Zhang et al., 2008).
Catalysis in Polymerization Processes
This compound has been examined in the context of catalyzing the ring-opening polymerization of ε-caprolactone, a key process in materials science. Aluminum and zinc complexes supported by pyrrole-based ligands, including N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine derivatives, have shown efficiency in this application (Qiao et al., 2011).
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of derivatives of N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine. For instance, certain carbohydrazide and 1,3,4-oxadiazole derivatives have shown significant activity against various microorganisms, indicating potential as antituberculosis agents (Garudachari et al., 2014).
Investigation in Mutagenicity
This compound has also been a subject of investigation in studies related to mutagenicity, particularly examining its derivatives and their effects in mutagenesis assays (Grivas & Jägerstad, 1984).
Antiviral Research
Another area of interest is in antiviral research. Certain 4-anilinoquinoline and 4-anilinoquinazoline derivatives, related to N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine, have been identified as potent inhibitors of viruses like dengue and Venezuelan equine encephalitis virus (Saul et al., 2021).
In Vitro Cytotoxicity Evaluation
Further, 4-aminoquinoline derivatives, a group to which N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine belongs, have been synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines, showing potential as anticancer agents (Zhang et al., 2007).
Propiedades
IUPAC Name |
N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c1-17(2)10-3-4-11-8(6-10)5-9(7-16-11)12(13,14)15/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKVQQWILXBNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=CC(=CN=C2C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)




![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)

![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)